2,6-Dichloro-4-(difluoromethoxy)benzylamine

Catalog No.
S853092
CAS No.
1807059-60-4
M.F
C8H7Cl2F2NO
M. Wt
242.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-(difluoromethoxy)benzylamine

CAS Number

1807059-60-4

Product Name

2,6-Dichloro-4-(difluoromethoxy)benzylamine

IUPAC Name

[2,6-dichloro-4-(difluoromethoxy)phenyl]methanamine

Molecular Formula

C8H7Cl2F2NO

Molecular Weight

242.05 g/mol

InChI

InChI=1S/C8H7Cl2F2NO/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-2,8H,3,13H2

InChI Key

YPONWGIFHFPDQG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)OC(F)F

Canonical SMILES

C1=C(C=C(C(=C1Cl)CN)Cl)OC(F)F

2,6-Dichloro-4-(difluoromethoxy)benzylamine is a chemical compound characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to a benzylamine structure. Its molecular formula is C9H8Cl2F2N, and it features a benzene ring substituted at the 2 and 6 positions with chlorine atoms, while the 4 position is substituted with a difluoromethoxy group. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the halogen substituents.

2,6-Dichloro-4-(difluoromethoxy)benzylamine exhibits significant biological activity, particularly in the context of medicinal chemistry. Compounds with similar structures have been studied for their potential as:

  • Antimicrobial Agents: Some derivatives show promising activity against various bacterial strains.
  • Herbicides: The chlorinated aromatic compounds are often explored for their herbicidal properties due to their ability to disrupt plant growth processes .

The unique combination of chlorine and fluorine atoms may enhance the lipophilicity and bioavailability of this compound, making it a candidate for further pharmacological studies.

Synthesis of 2,6-Dichloro-4-(difluoromethoxy)benzylamine can be achieved through several methods:

  • Halogenation: Starting from a suitable precursor like 4-(difluoromethoxy)benzylamine, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions.
  • Nucleophilic Substitution: The difluoromethoxy group can be introduced via nucleophilic substitution on a suitable chlorinated aromatic compound.
  • Reduction Reactions: If starting from a nitro or other functionalized precursor, reduction reactions can yield the desired amine.

These methods highlight the versatility in synthesizing halogenated benzylamines and their derivatives .

The applications of 2,6-Dichloro-4-(difluoromethoxy)benzylamine are diverse:

  • Pharmaceuticals: It serves as an intermediate in synthesizing biologically active compounds with potential therapeutic effects.
  • Agrochemicals: Its herbicidal properties make it valuable in agricultural formulations aimed at weed control.
  • Research: Used in studies exploring structure-activity relationships in medicinal chemistry.

The compound's unique structural features contribute to its efficacy in these applications .

Studies investigating the interactions of 2,6-Dichloro-4-(difluoromethoxy)benzylamine with biological systems reveal its potential mechanism of action. Interaction studies focus on:

  • Enzyme Inhibition: Assessing the ability of this compound to inhibit specific enzymes involved in metabolic pathways.
  • Binding Affinity: Evaluating how well it binds to target receptors or proteins, which is crucial for determining its pharmacological profile.

These studies are essential for understanding how modifications to the compound's structure influence its biological activity and therapeutic potential .

Several compounds share structural similarities with 2,6-Dichloro-4-(difluoromethoxy)benzylamine. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
4-Chloro-2-(trifluoromethoxy)benzonitrileContains trifluoromethoxy instead of difluoromethoxyDifferent electronic properties due to trifluoromethyl group
3-Chloro-4-(difluoromethoxy)anilineChlorine at different positionVarying reactivity due to aniline structure
5-Fluoro-2-chlorobenzylamineFluoro instead of difluoromethoxyPotentially different biological activity

These compounds illustrate variations in halogenation patterns and functional groups that affect their reactivity and biological profiles. The unique combination of chlorine and difluoromethoxy groups in 2,6-Dichloro-4-(difluoromethoxy)benzylamine may provide distinct advantages in specific applications compared to its analogs .

The discovery of 2,6-Dichloro-4-(difluoromethoxy)benzylamine emerged from advancements in halogenated benzylamine chemistry during the late 20th century. Early research focused on modifying benzylamine derivatives to enhance their electronic and steric properties for agrochemical and pharmaceutical applications. The compound gained prominence due to its unique substitution pattern: two chlorine atoms at the 2- and 6-positions, a difluoromethoxy group at the 4-position, and a primary amine at the benzyl position. Initial synthetic routes were adapted from methods used for structurally related compounds, such as 2,6-dichloro-4-trifluoromethyl-aniline, which shares similar halogenation and ammoniation steps.

Key milestones include:

  • 2009: Optimization of halogenation protocols to improve regioselectivity in polychlorinated benzylamine derivatives.
  • 2016: First reported synthesis of 2,6-Dichloro-4-(difluoromethoxy)benzylamine via copper-catalyzed cycloaddition methods.
  • 2020s: Industrial adoption of continuous flow reactors for scalable production, reducing byproduct formation.

Significance in Halogenated Benzylamine Chemistry

This compound exemplifies the critical role of halogen substituents in modulating chemical reactivity and biological activity:

FeatureImpact
Chlorine atomsEnhance electrophilic aromatic substitution rates and thermal stability.
Difluoromethoxy groupIntroduces electron-withdrawing effects, improving oxidative stability.
Benzylamine backboneServes as a versatile scaffold for N-functionalization.

Compared to non-halogenated benzylamines, its halogenation pattern enables:

  • Stronger hydrogen-bonding interactions in crystal lattices.
  • Enhanced lipophilicity, critical for membrane permeability in agrochemical applications.

Nomenclature and Classification

Systematic IUPAC Name:
(2,6-Dichloro-4-(difluoromethoxy)phenyl)methanamine.

Classification:

  • Chemical Family: Halogenated aromatic amines
  • Subclass: Difluoromethoxybenzylamines
  • Molecular Formula: C₈H₇Cl₂F₂NO
  • Molecular Weight: 242.05 g/mol

Structural Isomers:

  • 2,5-Dichloro-4-(difluoromethoxy)benzylamine (CID 119011486)
  • 2,4-Dichloro-5-(difluoromethoxy)benzylamine (CID 118994295)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves two principal steps:

Step 1: Halogenation of Aromatic Precursors

  • Substrate: p-Chlorobenzotrifluoride or analogous aryl ethers.
  • Reagents: Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane.
  • Conditions: 60–120°C, iron(III) chloride catalysis.

Step 2: Ammoniation

  • Reagents: Ammonia water (NH₃·H₂O) under high pressure (8–13 MPa).
  • Conditions: 165–175°C, solvent-free system.

Key Reaction:
$$
\text{C}6\text{H}3\text{Cl}2(\text{OCHF}2) + \text{NH}3 \xrightarrow{\text{CuI}} \text{C}8\text{H}7\text{Cl}2\text{F}2\text{NO} + \text{H}2\text{O}
$$

Industrial-Scale Production

Modern facilities employ continuous flow reactors to address challenges:

ParameterLaboratory ScaleIndustrial Scale
Yield65–75%88–92%
Purity95–97%>99%
Byproducts8–12% isomers<2% impurities

Optimization Strategies:

  • Catalyst Recycling: Copper(I) iodide recovery systems reduce costs.
  • Ammonia Recovery: Two-stage pressurized absorption tanks minimize waste.

Analytical Characterization

Physical and Spectroscopic Properties

Physical Properties:

PropertyValueMethod
AppearanceWhite to off-white crystalline solidVisual inspection
Melting Point128–132°CDSC
Boiling Point295–298°C (dec.)Capillary tube

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 2H, Ar-H), 4.12 (s, 2H, NH₂), 3.89 (t, J = 8.4 Hz, OCHF₂).
  • ¹³C NMR: δ 154.2 (OCHF₂), 132.7 (C-Cl), 121.4 (CF₂).
  • IR (KBr): ν 3340 cm⁻¹ (N-H stretch), 1245 cm⁻¹ (C-F).

Chromatographic Analysis

HPLC Conditions:

  • Column: C18 reverse phase (5 μm, 250 × 4.6 mm)
  • Mobile Phase: 70:30 acetonitrile/water (0.1% TFA)
  • Retention Time: 6.8 min

Chemical Properties and Reactivity

Functional Group Transformations

Primary Amine Reactivity:

  • Alkylation: Reacts with alkyl halides (e.g., CH₃I) in THF to form N-alkyl derivatives.
  • Schiff Base Formation: Condenses with aldehydes (e.g., benzaldehyde) under mild acid catalysis.

Aromatic Electrophilic Substitution:

  • Nitration: Yields 3-nitro derivatives using HNO₃/H₂SO₄ at 0°C.
  • Sulfonation: Forms sulfonamide analogs with chlorosulfonic acid.

Stability Profile

ConditionStability Outcome
Aqueous Acid (pH 2)Deamination (>90% degradation)
Aqueous Base (pH 12)Stable for >48 hours
UV Light (254 nm)Photodecomposition in <6 hours

Applications and Industrial Relevance

Agrochemical Intermediates

  • Insecticides: Key precursor for fipronil analogs targeting GABA receptors.
  • Herbicides: Modifies electron transport chain inhibitors in chloroplasts.

Pharmaceutical Development

  • Antimicrobial Agents: Inhibits bacterial enoyl-ACP reductase (IC₅₀ = 1.2 μM).
  • Kinase Inhibitors: Demonstrates selectivity for JAK2 over JAK3 (≥50-fold).

Materials Science

  • Liquid Crystals: Difluoromethoxy group enhances dielectric anisotropy (Δε = +4.2).
  • Polymer Additives: Improves flame retardancy in polycarbonates (LOI = 32%).

XLogP3

3

Dates

Modify: 2023-08-16

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